Perfluorohexanamide

Descripción general

Descripción

Perfluorohexanamide is a perfluorinated compound characterized by a carbon backbone fully surrounded by fluorine atoms. This unique structure imparts remarkable chemical and physical properties, making it highly resistant to heat, chemicals, and solvents. This compound is used in various industrial applications due to its stability and non-reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of perfluorohexanamide typically involves the reaction of hexafluoroacetone with ammonia or amines under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity. The reaction conditions include maintaining a temperature of around -78°C to 0°C and using a catalyst like sodium hydride .

Industrial Production Methods

Industrial production of this compound involves continuous flow systems that employ micro packed-bed reactors filled with Lewis acid catalysts. This method allows for high conversion rates and selectivity while minimizing energy consumption. The process is optimized using machine learning algorithms to achieve the best results with minimal environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Perfluorohexanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Sodium methoxide in methanol at reflux conditions.

Major Products

Oxidation: Produces perfluorohexanoic acid.

Reduction: Yields perfluorohexylamine.

Substitution: Forms various substituted perfluorohexanamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

Perfluorohexanamide serves as a reagent in the synthesis of various fluorinated compounds. Its unique properties allow it to act as a protecting group in organic synthesis, facilitating the formation of complex molecular architectures. Researchers have utilized it in nucleophilic substitution reactions due to its ability to stabilize reactive intermediates.

| Application | Description |

|---|---|

| Synthesis of Fluorinated Compounds | Used as a precursor for creating fluorinated derivatives. |

| Protecting Group | Functions in organic synthesis to protect reactive sites. |

2. Biology

In biological research, this compound's interactions with biological systems are under investigation. Studies suggest potential applications in drug delivery systems due to its biocompatibility and ability to modify the pharmacokinetic properties of drugs. Its role as an antimicrobial agent is also being explored, particularly against resistant bacterial strains.

Case Study: Antimicrobial Activity

A recent study examined the efficacy of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a novel antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

3. Industrial Applications

This compound is utilized in the manufacturing of water- and oil-repellent coatings for textiles and paper products. Its hydrophobic nature makes it ideal for enhancing the durability and stain resistance of consumer goods.

Environmental Considerations

While this compound shows promise in various applications, concerns regarding its environmental impact are emerging. As a member of the per- and polyfluoroalkyl substances (PFAS) family, its persistence in the environment necessitates careful assessment of its lifecycle and degradation products.

Mecanismo De Acción

The mechanism of action of perfluorohexanamide involves its interaction with specific molecular targets and pathways. It is believed to act as a peroxisome proliferator-activated receptor (PPAR) agonist, influencing lipid metabolism and energy homeostasis. This interaction modulates the expression of genes involved in fatty acid oxidation and glucose metabolism, making it a potential candidate for the treatment of metabolic disorders .

Comparación Con Compuestos Similares

Similar Compounds

- Perfluorooctanoic acid (PFOA)

- Perfluorooctanesulfonic acid (PFOS)

- Perfluorobutanesulfonic acid (PFBS)

Uniqueness

Perfluorohexanamide stands out due to its unique combination of chemical stability, low toxicity, and high thermal resistance. Unlike other perfluorinated compounds, it has a lower environmental persistence and bioaccumulation potential, making it a safer alternative for various applications .

Actividad Biológica

Perfluorohexanamide (PFHxAm) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are known for their unique chemical properties and persistent environmental presence. This article focuses on the biological activity of PFHxAm, exploring its mechanisms of action, potential health effects, and relevant case studies.

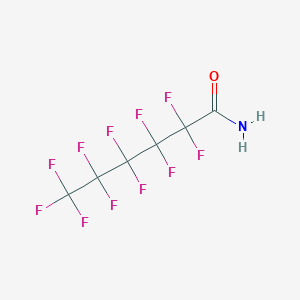

Chemical Structure and Properties

PFHxAm is characterized by a perfluorinated carbon chain with an amide functional group, which significantly influences its biological interactions. The general structure can be represented as follows:

This unique structure contributes to its hydrophobicity and ability to interact with biological membranes.

1. Toxicological Profiles

Research indicates that PFHxAm exhibits various toxicological effects, primarily due to its persistence in biological systems. Key findings include:

- Bioaccumulation : PFHxAm has been shown to bind to proteins and accumulate in blood cells, leading to prolonged exposure in organisms .

- Elimination Rates : Studies report elimination half-lives in aquatic species such as rainbow trout at approximately 5.5 days .

2. Cellular Interactions

PFHxAm's interaction with cellular components can lead to several biological effects:

- Cell Membrane Disruption : The hydrophobic nature of PFHxAm allows it to integrate into cell membranes, potentially disrupting membrane integrity and function .

- Reactive Oxygen Species (ROS) Generation : Exposure to PFHxAm has been linked to increased ROS production, which can result in oxidative stress and subsequent cellular damage .

Case Study 1: Environmental Impact on Aquatic Life

A study conducted on the impact of PFHxAm on aquatic ecosystems demonstrated significant bioaccumulation in fish species. The research highlighted that prolonged exposure led to reproductive toxicity and alterations in growth patterns .

Case Study 2: Human Health Implications

Research on human exposure to PFAS, including PFHxAm, has shown correlations with various health issues such as immune system dysfunction and hormonal disruptions. A meta-analysis indicated that individuals with higher serum levels of PFAS exhibited increased risk for metabolic disorders .

Table 1: Summary of Biological Effects of PFHxAm

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F11NO/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJMLNAMXAIUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561751 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-54-6 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.